2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzo[d]imidazole group, a piperazine group, a thiadiazole group, and an acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzo[d]imidazole group. Recent advances in the synthesis of substituted imidazoles have been highlighted, which are key components to functional molecules used in a variety of everyday applications . The piperazine and thiadiazole groups could then be added through further reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic groups. The benzo[d]imidazole group would contribute a bicyclic ring structure, while the piperazine and thiadiazole groups would add additional cyclic structures .Chemical Reactions Analysis
The compound, with its various functional groups, would be expected to undergo a range of chemical reactions. The benzo[d]imidazole group, for example, is known to participate in a variety of reactions, including those involving bond formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex structure and the presence of several functional groups. For example, the benzo[d]imidazole group is known to have strong coordinating abilities, which could influence the compound’s reactivity .Scientific Research Applications
ACAT Inhibition for Disease Treatment
The compound has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, exhibiting significant selectivity over ACAT-2. The design, which incorporates a piperazine unit and a benzimidazole moiety, leads to enhanced aqueous solubility and oral absorption. This profile suggests its utility in treating diseases involving ACAT-1 overexpression, highlighting its potential in addressing incurable conditions associated with cholesterol metabolism (Shibuya et al., 2018).
Anthelmintic Activity
Research on similar structures, incorporating 1,2,4-triazole moieties combined with the benzimidazole ring, has shown good anthelmintic activity. This indicates the compound's potential application in developing treatments against parasitic worms, providing a basis for further exploration in anthelmintic drug development (Kumar & Sahoo, 2014).
Insecticidal Properties
The synthesis and evaluation of heterocycles incorporating a thiadiazole moiety have demonstrated insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This suggests the compound's potential use in agricultural pest management, contributing to the development of novel insecticides (Fadda et al., 2017).
Anticholinesterase and Antimicrobial Activities
Derivatives similar to the compound have shown anticholinesterase properties, suggesting potential applications in treating conditions like Alzheimer's disease. Additionally, the antimicrobial activities of these derivatives indicate their potential in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Mohsen et al., 2014).
Antitumor Evaluation
Certain derivatives incorporating thiadiazole and piperazine structures have shown promising antitumor activities. This highlights the compound's potential application in cancer research, particularly in synthesizing new antiproliferative agents targeting specific cancer cell lines (Wu et al., 2017).
Future Directions
Properties
IUPAC Name |
2-[[5-[4-[2-(benzimidazol-1-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O3S2/c1-30-11-6-21-17(28)13-31-20-24-23-19(32-20)26-9-7-25(8-10-26)18(29)12-27-14-22-15-4-2-3-5-16(15)27/h2-5,14H,6-13H2,1H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXRZWHZVPQLMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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